1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C16H13Cl2N3. It is a derivative of naphthalene, characterized by the presence of an azido group and a dichlorophenyl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Vorbereitungsmethoden
The synthesis of 1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenyl and naphthalene derivatives.
Azidation Reaction: The azido group is introduced through an azidation reaction, where sodium azide (NaN3) is commonly used as the azide source.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, and suitable solvents like dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Chemical Identification: It serves as a reference compound for chemical identification and analysis.
Wirkmechanismus
The mechanism of action of 1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Azido-4-phenyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the dichlorophenyl group, making it less reactive in certain chemical reactions.
1-Azido-4-(2,3-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene: The position of the chlorine atoms affects the compound’s reactivity and chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in scientific research.
Eigenschaften
Molekularformel |
C16H13Cl2N3 |
---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
1-azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2 |
InChI-Schlüssel |
BZXFWGVELNPVDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.